1-Trityl-4-(4-cyanobenzyl)imidazole
Description
Properties
Molecular Formula |
C30H23N3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[(1-tritylimidazol-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C30H23N3/c31-21-25-18-16-24(17-19-25)20-29-22-33(23-32-29)30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-19,22-23H,20H2 |
InChI Key |
MZIXZACJCHNPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-Trityl-4-(4-cyanobenzyl)imidazole derivatives have shown significant antimicrobial properties. For instance, modifications to the imidazole core can enhance the antibacterial and antifungal activities of these compounds. A study reported that certain imidazole derivatives exhibited potent activity against various bacterial strains, suggesting their potential as new antimicrobial agents .
Anticancer Properties
Research indicates that imidazole derivatives can act as effective anticancer agents. The structural similarity of imidazole to histidine allows these compounds to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation, indicating its potential use in cancer therapy .
Enzyme Inhibition
Imidazole compounds are known to inhibit various enzymes, including those involved in metabolic pathways related to cancer and inflammation. For example, some studies have highlighted the ability of imidazole derivatives to inhibit aromatase, an enzyme crucial for estrogen biosynthesis, thereby suggesting their utility in treating hormone-dependent cancers such as breast cancer .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. The compound's ability to function as an electron-rich heterocycle allows it to be incorporated into organic semiconductor materials, enhancing light-emitting efficiency .
Dye-Sensitized Solar Cells (DSSCs)
Imidazole derivatives have been explored for use in dye-sensitized solar cells due to their favorable light-harvesting properties. The incorporation of this compound into DSSC formulations has shown promise in improving overall cell efficiency by facilitating better charge transfer processes .
Catalytic Applications
Catalysts in Organic Reactions
this compound has been investigated as a catalyst in various organic reactions, including cross-coupling reactions and other transformations. Its ability to stabilize transition states and lower activation energy barriers makes it an attractive candidate for catalysis in synthetic organic chemistry .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. The results indicated that certain modifications led to enhanced efficacy, particularly against Gram-positive bacteria. This underscores the potential of this compound as a lead compound in developing new antibiotics. -
Cancer Cell Proliferation Inhibition
In vitro assays demonstrated that this compound significantly reduced the proliferation of breast cancer cells by inducing apoptosis. This finding supports further investigation into its mechanism of action and potential therapeutic applications. -
Photovoltaic Efficiency Enhancement
Research on dye-sensitized solar cells incorporating imidazole derivatives showed improved power conversion efficiencies when using this compound as a sensitizer. This highlights its role in advancing renewable energy technologies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity with Ozone
Imidazole derivatives exhibit varying reactivity with ozone depending on substituent electronic and steric effects. Key comparisons include:
- Key Observations: The trityl group in this compound likely reduces ozone reactivity compared to 1-benzylimidazole due to steric shielding. This is analogous to how bulky substituents in irbesartan (kO3 = 23 M⁻¹s⁻¹) slow ozone reactions . The 4-cyanobenzyl group may direct ozone to attack the imidazole ring’s C2-C3 double bond (similar to pyrrole and imidazole), but the electron-withdrawing -CN group could reduce ring electron density, further lowering reactivity . Pyrazole’s lower reactivity (kO3 = 56 M⁻¹s⁻¹) compared to imidazole underscores the role of nitrogen positioning in modulating ozone susceptibility .
Degradation Pathways
- This compound: Likely forms hydroxylated intermediates (e.g., 4-hydroxyimidazole derivatives) due to ozone’s preference for attacking conjugated double bonds. However, the trityl group may stabilize intermediates, preventing full ring cleavage .
- 1-Benzylimidazole : Undergoes Criegee-type cleavage, yielding maleimide (34% yield) and formamide (14%) via zwitterionic intermediates .
- Pyrazole : Forms 4,5-dihydroxypyrazole and glyoxal, but products remain poorly characterized due to rapid secondary oxidation .
Environmental and Toxicological Profiles
- 1-Benzylimidazole : Degrades into formamide, which is polar and biodegradable but may pose risks if functionalized into complex toxins (e.g., N-formylated herbicides) .
Q & A
Q. What are the common synthetic strategies for preparing 1-Trityl-4-(4-cyanobenzyl)imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the trityl group at the 1-position of imidazole can be achieved via alkylation with trityl chloride under basic conditions (e.g., NaH in THF). The 4-cyanobenzyl moiety is often introduced through palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or SN2 displacement using 4-cyanobenzyl bromide.
- Key Variables : Solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Pd(OAc)₂ vs. Ni-based catalysts), and temperature. For instance, replacing Pd/C with Raney Ni in hydrogenation steps avoids dehalogenation side reactions, improving yields to >90% .
- Data Reference : Ethanol as a solvent led to lower yields (50-60%) compared to water (70-75%) in analogous imidazole syntheses .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the trityl group’s aromatic protons appear as a singlet (~7.2–7.5 ppm), while the cyanobenzyl group shows a distinct cyano carbon signal at ~115 ppm in ¹³C NMR .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity. Derivatives with similar structures exhibit tR values of 2.45–2.54 min under reverse-phase conditions .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving ambiguities in regiochemistry. For example, SHELX refinement resolved torsional angles in trityl-substituted analogs .
Q. What are the key considerations for optimizing crystallization of this compound?
- Methodological Answer :
- Solvent Selection : High-polarity solvents (e.g., DMSO/water mixtures) promote slow crystallization.
- Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation.
- Additives : Trace acetic acid (0.1% v/v) can improve crystal morphology by reducing aggregation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., cyano groups) influence the reactivity of imidazole derivatives in catalytic coupling reactions?
- Methodological Answer : The 4-cyanobenzyl group enhances electrophilicity at the imidazole’s 4-position, facilitating Pd-catalyzed C-H functionalization. For example, Pd(OAc)₂ with XPhos ligand enables regioselective arylation at the 5-position of imidazole in yields up to 87% .
- Mechanistic Insight : The cyano group stabilizes transition states via resonance, lowering activation energy. This is evidenced by DFT studies on analogous systems .
Q. What challenges arise in late-stage diversification of this compound via C-H activation, and how are they addressed?
- Methodological Answer :
- Regioselectivity : Competing activation at C2 and C5 positions is mitigated using directing groups (e.g., pyridine-based ligands) or steric control.
- Catalyst Optimization : Bidentate ligands (e.g., 1,10-phenanthroline) improve turnover frequency in Cu-catalyzed N-arylation, achieving yields >85% for aryl iodides .
- Case Study : Pd-catalyzed coupling of 4-bromobenzonitrile with trityl-imidazole derivatives under microwave irradiation (120°C, 30 min) gave 82% yield .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cytochrome P450). For example, analogs with para-cyanobenzyl groups showed stronger binding (ΔG = −9.2 kcal/mol) than meta-substituted derivatives .
- QSAR Models : Hammett σ constants correlate substituent effects with inhibitory potency (R² = 0.91 in kinase assays) .
Q. What are the mechanistic implications of radical intermediates in dibenzylation reactions involving 4-cyanobenzyl halides?
- Methodological Answer : Radical pathways dominate when electron-withdrawing groups (e.g., CN) stabilize anion intermediates. For instance, dibenzylation of ethyl nitroacetate with 4-cyanobenzyl bromide proceeds via single-electron transfer (SET), confirmed by EPR spectroscopy. Switching to chloride analogs reduces radical formation, improving yields from 45% to 68% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
